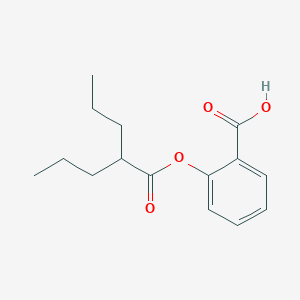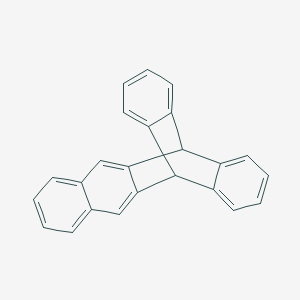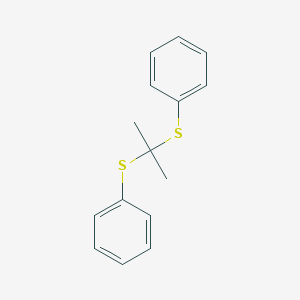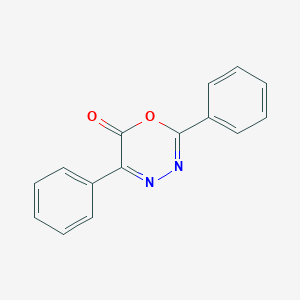
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, also known as DPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized through a simple and efficient method and has been extensively studied for its unique properties and potential applications.
作用機序
The mechanism of action of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one varies depending on its application. In the case of its use as a fluorescent probe for the detection of metal ions, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one binds to metal ions and undergoes a fluorescence enhancement. In the case of its use as a photosensitizer in photodynamic therapy, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one generates singlet oxygen upon exposure to light, which can induce cell death in cancer cells. In the case of its use as a corrosion inhibitor, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one forms a protective layer on metal surfaces, preventing corrosion.
生化学的および生理学的効果
The biochemical and physiological effects of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one have been extensively studied. In vitro studies have shown that 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has low toxicity and does not induce significant cytotoxicity in various cell lines. However, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo.
実験室実験の利点と制限
One of the main advantages of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its simple and efficient synthesis method. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has a high selectivity and sensitivity for metal ion detection, making it a promising fluorescent probe. However, one limitation of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its low water solubility, which can limit its application in certain experiments.
将来の方向性
There are various future directions for the study of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo. Further research is also needed to improve the water solubility of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one for its potential use in aqueous systems. Finally, the potential use of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a corrosion inhibitor in other industries can also be explored.
Conclusion
In conclusion, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple and efficient synthesis method, high selectivity and sensitivity for metal ion detection, and potential use as a photosensitizer in photodynamic therapy make it a promising compound for future research. However, more studies are needed to determine its potential toxicity in vivo and to improve its water solubility for its potential use in aqueous systems.
合成法
The synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one can be achieved through a simple and efficient method. The most commonly used method involves the reaction of hydrazine hydrate with benzophenone in the presence of a strong acid catalyst. The resulting product is then oxidized using hydrogen peroxide to yield 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. The purity of the synthesized compound can be improved through recrystallization.
科学的研究の応用
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has various potential applications in scientific research. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
特性
CAS番号 |
63617-45-8 |
|---|---|
製品名 |
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one |
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
2,5-diphenyl-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10H |
InChIキー |
BUMXQZXHVHRHEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
その他のCAS番号 |
63617-45-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




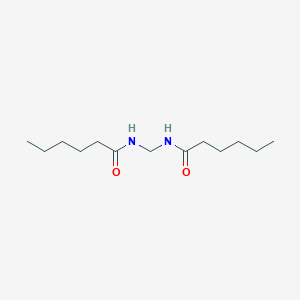
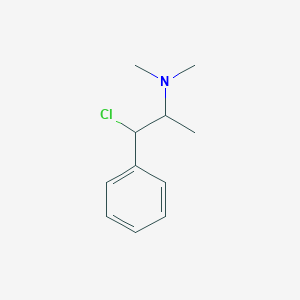
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
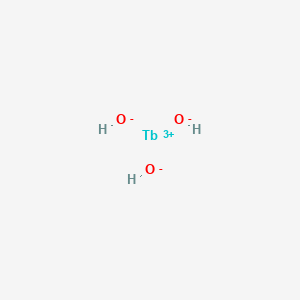
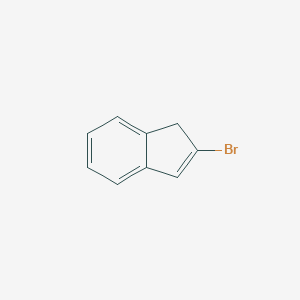
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
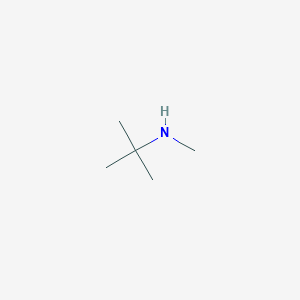
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
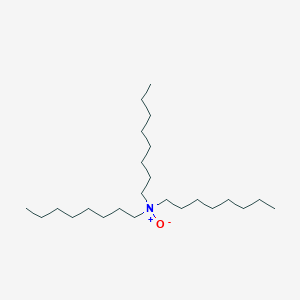
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
